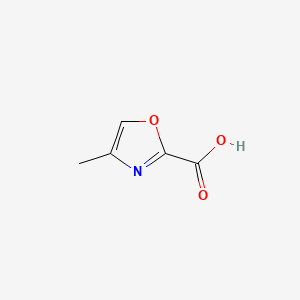

4-Methyloxazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNBHCVJLBBYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674027 | |

| Record name | 4-Methyl-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-81-1 | |

| Record name | 4-Methyl-2-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyloxazole-2-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and safety information for 4-Methyloxazole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes available data, presents detailed experimental protocols for related compounds, and includes logical diagrams to illustrate synthetic and reactive pathways.

Introduction

This compound, with the IUPAC name 4-methyl-1,3-oxazole-2-carboxylic acid, is a heterocyclic organic compound.[1] Its structure consists of an oxazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. Oxazole derivatives are significant scaffolds in medicinal chemistry and materials science. This document aims to consolidate the known chemical properties and provide a technical resource for laboratory applications.

Chemical and Physical Properties

The following table summarizes the key computed and experimental properties of this compound and its isomers for comparative reference. Data for the target compound is limited, so properties of its isomers (4-methyloxazole-5-carboxylic acid and 2-methyloxazole-4-carboxylic acid) are included to provide context.

| Property | Value | Source |

| IUPAC Name | 4-methyl-1,3-oxazole-2-carboxylic acid | [1] |

| Molecular Formula | C₅H₅NO₃ | [1][2] |

| Molecular Weight | 127.10 g/mol | [1][2] |

| CAS Number | 1196151-81-1 | [1][3] |

| Canonical SMILES | CC1=COC(=N1)C(=O)O | [1] |

| InChI Key | DQNBHCVJLBBYRW-UHFFFAOYSA-N | [1] |

| Physical State | Solid, Crystal - Powder | [4][5] |

| Color | White to Greyish or Tan | [4][] |

| Melting Point | No data available. (Isomer: 4-methyloxazole-5-carboxylic acid melts at 239-243 °C) | [5] |

| Boiling Point | No data available. (Predicted for isomer: 267.3±20.0 °C) | [7] |

| Density | No data available. (Predicted for isomer: 1.348±0.06 g/cm³) | [7] |

| pKa | No data available. (Predicted for isomer: 2.09±0.31) | [7] |

Spectroscopic Data

Infrared (IR) Spectroscopy

A typical IR spectrum of a carboxylic acid would exhibit the following characteristic absorption bands:

-

O-H Stretch: A very broad and strong band appearing in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands.[8] This broadening is due to hydrogen bonding between molecules, typically forming dimers.[8]

-

C=O Stretch: An intense, sharp band located between 1760-1690 cm⁻¹.[8] Its exact position can be influenced by conjugation and dimerization.

-

C-O Stretch: A medium intensity band found in the 1320-1210 cm⁻¹ region.[8]

-

O-H Bend: Bands may appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl (CH₃) protons.

-

A singlet for the proton on the oxazole ring at the 5-position.

-

A very broad singlet for the acidic proton of the carboxylic acid (COOH), typically downfield.

-

-

¹³C NMR: The carbon NMR spectrum should display characteristic peaks for:

-

The carboxyl carbon (C=O), which typically appears in the 160-185 ppm range and may have a weak signal intensity.[9]

-

Carbons of the oxazole ring.

-

The methyl group carbon.

-

Synthesis and Reactivity

Synthesis

A common route for the synthesis of heterocyclic carboxylic acids is the hydrolysis of their corresponding esters. A plausible synthetic pathway for this compound involves the alkaline hydrolysis of an ethyl or methyl ester precursor.

Caption: Plausible synthesis workflow for this compound.

Reactivity

This compound is expected to exhibit reactivity typical of both a carboxylic acid and a heteroaromatic compound.

-

Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol.

-

Decarboxylation: Similar to other heteroaromatic carboxylic acids, it may undergo decarboxylation under thermal or catalytic conditions.[10]

-

Cross-Coupling Reactions: The related isomer, 4-methyloxazole-5-carboxylic acid, has been used in palladium-catalyzed cross-coupling reactions, suggesting that the 2-carboxylic acid isomer could also serve as a coupling partner in certain organometallic transformations.[5][7]

Caption: General reactivity pathways for the carboxylic acid functional group.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the hydrolysis of a related ester can be adapted. The following is a representative protocol based on similar transformations.[10]

Objective: To synthesize this compound via hydrolysis of Ethyl 4-methyloxazole-2-carboxylate.

Materials:

-

Ethyl 4-methyloxazole-2-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a solution of Ethyl 4-methyloxazole-2-carboxylate (1 equivalent) in a mixture of water and a co-solvent like THF or ethanol, add sodium hydroxide (1.5-2.0 equivalents).

-

Hydrolysis: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is approximately 1-2. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.

Safety Information

No specific Safety Data Sheet (SDS) for this compound was found. However, the SDS for the isomeric compound 4-Methyloxazole-5-carboxylic acid indicates it causes skin and serious eye irritation.[4][11] It is prudent to handle this compound with similar precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][11]

-

Pictogram: GHS07 (Exclamation Mark)

-

Precautionary Statements:

-

P264: Wash hands and face thoroughly after handling.[4]

-

P280: Wear protective gloves and eye protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332+P313: If skin irritation occurs: Get medical advice or attention.[4]

-

P337+P313: If eye irritation persists: Get medical advice or attention.[4]

-

Handling Recommendations: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store in a cool, dark place away from oxidizing agents.[4]

References

- 1. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 1196151-81-1 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Methyloxazole-5-carboxylic acid 97 2510-32-9 [sigmaaldrich.com]

- 7. 4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID | 2510-32-9 [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

4-Methyloxazole-2-carboxylic acid CAS number and structure

COMPOUND IDENTIFICATION CAS Number: 1196151-81-1[1][2][3] IUPAC Name: 4-methyl-1,3-oxazole-2-carboxylic acid[2] Molecular Formula: C₅H₅NO₃[1][2] Molecular Weight: 127.10 g/mol [1][2] Synonyms: 4-Methyl-oxazole-2-carboxylic acid, 4-METHYL-1,3-OXAZOLE-2-CARBOXYLIC ACID[2]

This technical guide provides an in-depth overview of 4-Methyloxazole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines its chemical structure, properties, plausible synthetic routes, and potential applications, collating available data for a scientific audience.

Chemical Structure and Properties

This compound features a five-membered oxazole ring, which is a common scaffold in biologically active molecules. The ring is substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 127.10 g/mol | PubChem[2] |

| Exact Mass | 127.026943022 Da | PubChem[2] |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[2] |

| Complexity | 125 | PubChem[2] |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a common and effective method for preparing oxazole carboxylic acids is the hydrolysis of their corresponding ester precursors. The following section outlines a generalized protocol for this transformation, based on procedures for structurally similar compounds.

Protocol: Hydrolysis of Ethyl 4-Methyloxazole-2-carboxylate

This protocol describes the saponification of an ethyl ester to yield the target carboxylic acid. This method is adapted from general procedures for the hydrolysis of oxazole esters.

Materials:

-

Ethyl 4-methyloxazole-2-carboxylate (1 equivalent)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve Ethyl 4-methyloxazole-2-carboxylate (1 eq.) in a solvent mixture of THF/MeOH/H₂O (2:3:1 ratio).

-

Add LiOH·H₂O (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the volatile organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous residue in an ice bath and acidify to a pH of ~2-3 by the dropwise addition of 1 M HCl.

-

A precipitate of this compound should form upon acidification.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold deionized water to remove residual salts.

-

Dry the product under vacuum to yield the final compound.

Caption: Generalized workflow for the synthesis via ester hydrolysis.

Spectroscopic Characterization

No experimental spectroscopic data for this compound were found in the reviewed literature. The following are expected characteristic signals based on general principles of NMR and IR spectroscopy for carboxylic acids.

-

¹H NMR: A characteristic broad singlet is expected for the acidic proton of the carboxylic acid group, typically appearing far downfield (>10 ppm, often around 12 ppm). The methyl protons would likely appear as a singlet in the aliphatic region (~2-3 ppm), and the oxazole ring proton would appear in the aromatic/heteroaromatic region.

-

¹³C NMR: The carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm.[4] Other signals would correspond to the carbons of the oxazole ring and the methyl group.

-

Infrared (IR) Spectroscopy: Two characteristic absorptions are anticipated for the carboxylic acid group: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710-1760 cm⁻¹.[4]

Applications in Drug Discovery and Research

While specific biological activities for this compound are not widely reported, it is classified as a biochemical for proteomics research.[5] The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The carboxylic acid group is also a critical functional group in drug design, often involved in key binding interactions with biological targets.

Role as a Bioisostere Component

In drug design, carboxylic acids are often key to a molecule's pharmacophore but can present challenges related to metabolic instability or poor membrane permeability.[6] The oxazole ring itself can be considered a bioisostere for other functionalities, and modifying the carboxylic acid group is a common strategy in medicinal chemistry to optimize drug properties.

Caption: Role of carboxylic acid bioisosterism in drug development.

The structural motifs present in this compound suggest its potential as a building block for the synthesis of more complex molecules targeting a range of biological pathways. For instance, related thiazole-carboxylic acid derivatives have been investigated as potential anti-cancer agents, highlighting the therapeutic potential of such heterocyclic systems.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. scbt.com [scbt.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-Methyloxazole-2-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 4-Methyloxazole-2-carboxylic acid are presented below.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Singlet, broad | 1H | -COOH |

| ~8.30 | Singlet | 1H | H-5 |

| ~2.30 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~158 | C-2 (Oxazole ring) |

| ~145 | C-4 (Oxazole ring) |

| ~135 | C-5 (Oxazole ring) |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |

| 1725 - 1700 | Strong | C=O stretch | Carboxylic Acid |

| 1650 - 1550 | Medium | C=N stretch | Oxazole Ring |

| 1500 - 1400 | Medium | C=C stretch | Oxazole Ring |

| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 127 | [M]⁺ (Molecular Ion) |

| 110 | [M - OH]⁺ |

| 99 | [M - CO]⁺ |

| 82 | [M - COOH]⁺ |

| 54 | [C₃H₂N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization method is employed. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS that typically results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.

References

Theoretical Properties of Substituted Oxazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical properties of substituted oxazole carboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry. The oxazole scaffold is a key structural motif in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[1] The substitution pattern on the oxazole ring, particularly the presence of a carboxylic acid group, plays a crucial role in determining the biological activity of its derivatives, which span a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[2][3] This guide will delve into the computational and theoretical underpinnings that govern the properties of these molecules, offering insights for the rational design of novel therapeutic agents.

Molecular and Electronic Structure

The foundational characteristics of substituted oxazole carboxylic acids are dictated by their molecular and electronic structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.

Optimized Geometry and Structural Parameters

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G++(d,p), provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.[4] These parameters are crucial for understanding the molecule's three-dimensional conformation and its potential interactions with biological macromolecules. For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the oxazole ring bond angles for N15–C16–O12 and O12–C13–C14 were calculated to be 114.1° and 107.4°, respectively.[4] The dihedral angle between the oxazole and benzimidazole rings was found to be in the range of 170-180°, indicating a nearly planar arrangement that can influence stacking interactions.[4]

Frontier Molecular Orbitals and Chemical Reactivity

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[4] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, with a smaller gap generally implying higher reactivity.[4] In one theoretical analysis of an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, suggesting a high degree of chemical reactivity.[4] These calculations help in predicting the sites susceptible to electrophilic and nucleophilic attack. Electrophilic substitution on the oxazole ring typically occurs at the C5 position, especially when an electron-donating group is present.[2] Nucleophilic substitution is less common but can occur at the C2 position, particularly if a good leaving group is present.[2]

Table 1: Calculated Molecular Properties of an Oxazole Derivative [4]

| Parameter | Value |

| HOMO Energy (E_HOMO) | -5.6518 eV |

| LUMO Energy (E_LUMO) | -0.8083 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.8435 eV |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between the chemical structure of substituted oxazole carboxylic acids and their biological activity is paramount for designing more potent and selective drugs.

Key Structural Features for Biological Activity

SAR studies have identified several structural features of substituted oxazole-4-carboxamides that are crucial for their antimicrobial and anticancer activities.[1]

-

Substituents at the C2 Position: The nature of the substituent on the phenyl ring at the C2 position of the oxazole core can significantly modulate antibacterial activity. Electron-withdrawing groups, such as chloro or nitro groups, have been shown to enhance efficacy.[1]

-

Amide Moiety: The substituent attached to the amide nitrogen of the carboxylic acid group is critical for target interaction and can have a substantial impact on the minimum inhibitory concentration (MIC).[1]

-

Substitution at the C5 Position: The introduction of small alkyl or haloalkyl groups at the C5 position can influence the pharmacokinetic properties and overall efficacy of the compound.[1]

The logical relationship of these substituents to the antimicrobial activity can be visualized as follows:

QSAR Modeling

QSAR provides a mathematical model to correlate the chemical structure with biological activity.[5] For azole derivatives, QSAR models have been developed using techniques like Artificial Neural Networks to predict antifungal activity.[5] These models utilize various molecular descriptors to establish a predictive relationship. For instance, a QSAR study on benzoxazoles and oxazolopyridines as antifungal agents identified topological and connectivity descriptors as significant for modeling their activity.[6] Such models are invaluable for in silico screening of large compound libraries to identify promising candidates for synthesis and further testing.[6]

Experimental and Computational Protocols

The theoretical properties discussed are derived from specific experimental and computational methodologies.

Computational Details: Density Functional Theory (DFT)

A common computational protocol for investigating the electronic properties of oxazole derivatives involves the following steps:

-

Structure Optimization: The ground-state structural geometry of the molecule is fully optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[4] This is typically performed using quantum chemistry software packages like Gaussian.[4]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and other chemical reactivity parameters.[4]

The workflow for a typical DFT calculation can be represented as follows:

Synthesis of Substituted Oxazole Carboxylic Acids

Several synthetic routes to substituted oxazole carboxylic acids have been developed. A common approach involves the functionalization of a pre-formed oxazole-4-carboxylic acid core.[1]

General Protocol for Amide Bond Formation: [1]

-

Activation of the Carboxylic Acid:

-

Method A (Acyl Chloride): To a solution of a 2,5-disubstituted-oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride.

-

Method B (EDCI/HOBt Coupling): The 2,5-disubstituted-oxazole-4-carboxylic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) are dissolved in anhydrous dimethylformamide (DMF). The mixture is stirred at room temperature for 30 minutes.

-

-

Amide Bond Formation: To the activated carboxylic acid, the desired amine (1.1 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) are added. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

A novel one-pot synthesis of 2,4,5-trisubstituted oxazoles has also been reported, which involves the reaction of a carboxylic acid, an amino acid, and a dehydrative condensing reagent, followed by a Suzuki-Miyaura coupling with a boronic acid.[7]

Biological Activities and Signaling Pathways

While the precise mechanisms of action are often compound-specific, some general insights into the signaling pathways affected by substituted oxazole carboxylic acids have been elucidated, particularly in the context of their anticancer activity.[1]

A putative mechanism of action for some anticancer oxazole derivatives involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. This can be visualized as a simplified signaling pathway:

Spectroscopic Properties

The theoretical calculations of spectroscopic properties, such as NMR chemical shifts, can be compared with experimental data to validate proposed structures. Discrepancies between reported and theoretical 13C NMR chemical shifts have been used to question the structural assignment of natural products purportedly containing a 5-hydroxyoxazole-4-carboxylic acid residue.[8]

Table 2: Representative Spectroscopic Data for a Substituted Oxazole [9]

| Data Type | Characteristic Signals |

| IR (ν/cm⁻¹) | 3303, 3241 (N-H), 2221 (C≡N), 1667 (C=O) |

| ¹H NMR (δ/ppm) | 2.23 (s, 3H, oxazole-CH₃), 7.55 (s, 1H, oxazole-H5) |

| ¹³C NMR (δ/ppm) | 162.93, 162.14, 142.16, 140.46, 138.51, 133.87, 129.41 (2C), 128.28, 127.63 (2C), 126.01, 121.22 (2C), 117.35 (2C), 111.30, 110.54, 13.77 |

| Mass Spec (m/z) | 379 [M]⁺ |

Conclusion

The theoretical properties of substituted oxazole carboxylic acids provide a framework for understanding their chemical behavior and biological activities. Computational chemistry, in synergy with synthetic and biological studies, offers a powerful platform for the rational design of novel oxazole-based compounds with enhanced therapeutic potential. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and effective drugs for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma [mdpi.com]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. Qsar studies on benzoxazoles and oxazolo pyridines as antifungal agents [wisdomlib.org]

- 7. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

- 8. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry [arabjchem.org]

The Ascendancy of a Heterocycle: A Technical Guide to the Discovery and History of 4-Methyloxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methyloxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties and structural features have made it a valuable building block in the design and development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies leading to 4-methyloxazole and its derivatives. It details key experimental protocols, presents quantitative data in a structured format, and visualizes fundamental synthetic pathways and reaction mechanisms. This document serves as a critical resource for researchers engaged in the exploration of oxazole chemistry and its application in contemporary drug discovery.

A Historical Perspective: The Dawn of Oxazole Synthesis

The journey to the synthesis of 4-methyloxazole derivatives is intrinsically linked to the broader history of oxazole chemistry. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen in a 1,3-relationship, was a subject of investigation by pioneering organic chemists.[1] Early methods laid the groundwork for the more refined synthetic strategies used today.

One of the earliest and most fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[2] This reaction involves the cyclodehydration of 2-acylamino ketones to form the corresponding oxazole.[3] Another classical approach is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896, which proceeds through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4][5] These foundational methods, while historically significant, often required harsh reaction conditions.

The development of milder and more versatile synthetic routes has been crucial for expanding the chemical space of accessible oxazole derivatives. A significant advancement came with the Van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the formation of the oxazole ring from aldehydes.[6][7] A modification of this reaction provides a direct pathway to 4-substituted oxazoles, including 4-methyloxazole.[8]

Key Synthetic Methodologies for 4-Methyloxazole Derivatives

The synthesis of 4-methyloxazole and its derivatives can be achieved through several strategic approaches. This section details the mechanisms and experimental protocols for the most prominent methods.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis remains a cornerstone of oxazole chemistry. The general mechanism involves the acid-catalyzed cyclization of a 2-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring.

Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [9]

-

Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

-

Reaction: After the addition, the mixture is allowed to warm to room temperature and then heated to 90-100°C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup & Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to afford the desired 2,4,5-trisubstituted oxazole.

Fischer Oxazole Synthesis

This classical method provides access to 2,5-disubstituted oxazoles and can be adapted for the synthesis of derivatives with substitution at the 4-position. The reaction proceeds by the condensation of a cyanohydrin and an aldehyde.[4]

General Reaction Conditions for Fischer Oxazole Synthesis [4]

-

Reactants: An aldehyde cyanohydrin and an aldehyde (typically aromatic) are used in equimolar amounts.

-

Catalyst: Anhydrous hydrochloric acid is passed through a solution of the reactants in a dry, inert solvent like ether.

-

Product Isolation: The oxazole product precipitates as its hydrochloride salt and can be converted to the free base by treatment with water or by boiling with an alcohol.

Van Leusen Reaction for 4-Substituted Oxazoles

The Van Leusen reaction is a highly versatile method for constructing the oxazole ring. By employing an α-substituted tosylmethyl isocyanide (TosMIC) reagent, this reaction can be tailored to produce 4-substituted oxazoles directly.[8]

Experimental Protocol: Synthesis of 4-Methyl-5-phenyloxazole via Modified Van Leusen Reaction [8]

-

Reactants: α-Methyltosylmethyl isocyanide (1.0 eq) and benzaldehyde (1.0 eq).

-

Base and Solvent: Potassium carbonate (1.4 eq) in methanol.

-

Procedure:

-

To a stirred solution of α-methyltosylmethyl isocyanide and benzaldehyde in methanol, potassium carbonate is added.

-

The reaction mixture is heated to reflux for 6 hours, with progress monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography on silica gel to yield 4-methyl-5-phenyloxazole.

-

Table 1: Quantitative Data for the Synthesis of 4-Substituted Oxazoles via Modified Van Leusen Reaction [8]

| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |

| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |

| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |

| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |

| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |

Applications in Drug Discovery and Development

The oxazole ring is a key pharmacophore found in a wide range of biologically active compounds.[1][10] Derivatives of 4-methyloxazole are of particular interest due to the diverse biological activities they can exhibit, including anti-inflammatory, antibacterial, and anticancer properties. The methyl group at the 4-position can influence the steric and electronic properties of the molecule, thereby modulating its interaction with biological targets.

While specific approved drugs prominently featuring an unsubstituted 4-methyloxazole core are not widespread, the substituted oxazole motif is present in numerous pharmaceutical agents. The synthetic methodologies described herein are crucial for generating libraries of 4-methyloxazole derivatives for screening and lead optimization in drug discovery programs. For instance, the Diels-Alder reaction of 4-methyloxazole has been explored as a route to pyridoxine (Vitamin B6) analogs, highlighting its utility in the synthesis of complex, biologically relevant molecules.[11]

Visualizing Synthetic Strategies

To better illustrate the relationships between the synthetic methodologies and their application, the following diagrams are provided.

Caption: General workflow for the synthesis of 4-methyloxazole derivatives.

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

Conclusion

The discovery and development of synthetic routes to 4-methyloxazole derivatives have been a significant endeavor in heterocyclic chemistry. From the classical methods of Robinson, Gabriel, and Fischer to the more modern and versatile Van Leusen reaction, the synthetic chemist's toolbox for accessing these valuable scaffolds has expanded considerably. The continued exploration of 4-methyloxazole derivatives in medicinal chemistry holds promise for the discovery of novel therapeutic agents. This guide provides a foundational understanding of the history, synthesis, and importance of this heterocyclic core, serving as a valuable resource for researchers pushing the boundaries of chemical synthesis and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. synarchive.com [synarchive.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Oxazole Synthesis [drugfuture.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide on 4-Methyloxazole-2-carboxylic acid

This guide provides essential physicochemical data for 4-Methyloxazole-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H5NO3 | [1][2] |

| Molecular Weight | 127.10 g/mol | [1][2][3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its calculated molecular weight.

References

In-Depth Technical Guide: Solubility and Stability of 4-Methyloxazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 4-Methyloxazole-2-carboxylic acid (CAS: 1196151-81-1) is limited.[1][2][3] This guide provides a comprehensive overview based on the compound's structure, general chemical principles of carboxylic acids and oxazole derivatives, and established experimental protocols for determining these properties. All quantitative data presented is predictive or based on structurally similar compounds and should be confirmed by empirical testing.

Core Compound Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol .[1] Its structure, featuring both a carboxylic acid group and an oxazole ring, dictates its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | PubChem[1] |

| Molecular Weight | 127.10 g/mol | PubChem[1] |

| IUPAC Name | 4-methyl-1,3-oxazole-2-carboxylic acid | PubChem[1] |

| CAS Number | 1196151-81-1 | ChemicalBook[3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent.

Qualitative Solubility:

Based on general principles for small polar organic compounds containing a carboxylic acid, the following solubility characteristics can be anticipated:[4]

-

Aqueous Solubility: Likely to be sparingly soluble in neutral water. The polarity of the oxazole ring and the carboxylic acid group will contribute to some water solubility, but the methyl group and the overall organic scaffold may limit it.[5]

-

pH-Dependent Aqueous Solubility: The carboxylic acid group is acidic and will be deprotonated at higher pH values, forming a more soluble carboxylate salt. Therefore, solubility is expected to increase significantly in basic aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide solutions).[4][5]

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5]

Predicted Solubility Data:

| Solvent | Predicted Solubility | Notes |

| Water (pH 7) | Low (estimated < 1 mg/mL) | Based on general principles for small molecule carboxylic acids. |

| 0.1 M HCl | Low | The carboxylic acid will be protonated, reducing solubility. |

| 0.1 M NaOH | High | Formation of the highly soluble sodium carboxylate salt is expected.[5] |

| Ethanol | Soluble | A polar protic solvent that can hydrogen bond with the carboxylic acid. |

| DMSO | Highly Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. |

Stability Profile

The stability of a pharmaceutical compound is crucial for its shelf-life, formulation, and in-vivo efficacy. Potential degradation pathways for this compound include hydrolysis, oxidation, and photolysis.

General Stability Considerations:

-

pH Stability: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally considered a stable aromatic system. The stability of the compound should be assessed across a range of pH values.

-

Thermal Stability: As a solid, the compound is likely to be thermally stable at ambient temperatures. However, stability at elevated temperatures should be evaluated.

-

Photostability: Compounds with aromatic rings can be susceptible to photodegradation. Photostability testing is recommended to determine if the compound requires protection from light.

Predicted Stability Profile:

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH < 3) | Moderate to Low | Potential for hydrolysis of the oxazole ring. |

| Neutral (pH 6-8) | High | Expected to be most stable in this range. |

| Basic (pH > 9) | Moderate | Potential for ring opening or other base-catalyzed degradation. |

| Elevated Temperature (>50°C) | Moderate | Potential for decarboxylation or other thermal degradation. |

| Exposure to UV/Visible Light | Moderate | Potential for photolytic degradation. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability.

Solubility Determination Protocol (Equilibrium Solubility Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

-

Stability Indicating Assay Protocol (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A mass spectrometer can be coupled to the HPLC (LC-MS) to identify the degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed over time.

-

Determine the degradation pathways and the overall stability of the compound under each condition.

-

Potential Signaling Pathway Involvement

Oxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry and have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] Many oxazole-containing compounds exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.[8]

Given the structural alerts present in this compound, a hypothetical involvement in a kinase signaling pathway, which is a common target for anticancer drugs, can be postulated.

References

- 1. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 1196151-81-1 [chemicalbook.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benthamscience.com [benthamscience.com]

Quantum Chemical Insights into Oxazole Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This technical guide delves into the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of oxazole derivatives, providing a theoretical framework to accelerate drug discovery and development.

Core Principles: Unveiling Molecular Properties through Quantum Chemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug design.[1] By solving the Schrödinger equation for a given molecule, these methods provide valuable insights into its electronic properties, which are intrinsically linked to its behavior in a biological system. For oxazole derivatives, these calculations are routinely employed to predict their reactivity, stability, and interaction with biological targets.[1][2]

Key Quantum Chemical Descriptors

Several key parameters derived from quantum chemical calculations are particularly relevant for understanding the properties of oxazole derivatives:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[1][3]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions with biological macromolecules like proteins and nucleic acids.[1]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) provide a quantitative measure of a molecule's overall reactivity.[2][3]

Data Presentation: Quantum Chemical Properties of Oxazole Derivatives

The following tables summarize key quantum chemical parameters calculated for a selection of oxazole and related oxadiazole derivatives from various studies. These values are typically obtained using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set.[2][4]

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | -5.6518 | -0.8083 | 4.8435 | [2] |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | [4] |

| Imidazole Derivative (for comparison) | -6.2967 | -1.8096 | 4.4871 | [3] |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 4a (unsubstituted phenyl) | -6.04 | -2.29 | 3.75 | [5] |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 4c (p-nitrophenyl) | -6.42 | -3.24 | 3.18 | [5] |

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Oxazole and Oxadiazole Derivatives.

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) | Reference |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | 3.23005 | 2.42175 | 2.159 | [2] |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 4a (unsubstituted phenyl) | 4.165 | 1.875 | 4.62 | [5] |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivative 4c (p-nitrophenyl) | 4.83 | 1.59 | 7.31 | [5] |

Table 2: Global Reactivity Descriptors for Selected Oxazole and Oxadiazole Derivatives.

Experimental and Computational Protocols

Synthesis of 2,5-Disubstituted Oxazole Derivatives

Several synthetic routes are available for the preparation of oxazole derivatives. The Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two commonly employed methods.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent such as sulfuric acid or phosphorus oxychloride.[6][7]

-

General Procedure:

-

The 2-acylamino-ketone is dissolved in a suitable solvent (e.g., acetic anhydride).[6]

-

A dehydrating agent (e.g., concentrated sulfuric acid) is added dropwise at a low temperature (e.g., 0 °C).[6]

-

The reaction mixture is then heated to promote cyclization and dehydration.[6]

-

After completion of the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is purified by column chromatography or recrystallization.[6]

-

Van Leusen Oxazole Synthesis: This reaction provides a route to 5-substituted or 4,5-disubstituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[8][9]

-

General Procedure:

-

An aldehyde and TosMIC are dissolved in a suitable solvent (e.g., methanol).[10]

-

A base (e.g., potassium carbonate) is added to the mixture.

-

The reaction is stirred at room temperature or heated until completion.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

Purification of the product is typically achieved by column chromatography.

-

Quantum Chemical Calculations Protocol (DFT)

A typical workflow for performing DFT calculations on an oxazole derivative is as follows:

-

Structure Drawing and Pre-optimization: The 2D structure of the oxazole derivative is drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization is often performed using a molecular mechanics force field.[1]

-

Geometry Optimization: The 3D structure is then fully optimized using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set, to find the lowest energy conformation.[1][2]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).[1]

-

Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO and LUMO energies, MEP, and Mulliken charges.[1]

-

Analysis: The output files are analyzed to extract the desired quantum chemical parameters. Molecular orbitals and electrostatic potential maps are visualized using appropriate software.[1]

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (e.g., an oxazole derivative) to a biological target (e.g., a protein).

-

Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structure of the oxazole derivative is prepared and its energy is minimized.[1]

-

Docking Simulation: A docking program is used to explore the possible binding poses of the ligand within the active site of the receptor. The program scores the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified.[1]

Mandatory Visualizations

Computational Workflow for Oxazole Derivatives

Caption: A logical workflow for the computational investigation of oxazole derivatives.

Inhibition of the STAT3 Signaling Pathway by Oxazole Derivatives

Many oxazole derivatives have been identified as potent anticancer agents, with some acting as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12] The constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1][4] Oxazole-based inhibitors can disrupt the STAT3 signaling cascade, leading to antitumor effects.[12][13]

Caption: Mechanism of STAT3 signaling inhibition by oxazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical Characteristics of 4-Methyloxazole-2-carboxylic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 4-Methyloxazole-2-carboxylic acid crystals. Due to the limited availability of specific experimental data for this compound, this document combines established information with detailed experimental protocols and data from closely related compounds to offer a predictive and practical resource for researchers.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol .[1] While specific experimental data on its crystal properties are not widely published, its structure as a substituted oxazole carboxylic acid allows for the prediction of its key physical characteristics. A summary of its basic properties is presented in Table 1.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | PubChem[1] |

| Molecular Weight | 127.10 g/mol | PubChem[1] |

| IUPAC Name | 4-methyl-1,3-oxazole-2-carboxylic acid | PubChem[1] |

| CAS Number | 1196151-81-1 | PubChem[1] |

Crystalline State and Polymorphism

The crystalline state of a pharmaceutical compound is critical as it influences properties such as solubility, dissolution rate, and stability. This compound, as a solid, is expected to form crystals. It is also plausible that it may exhibit polymorphism, the ability to exist in multiple crystalline forms.[2][3] Different polymorphs can have distinct physical properties.[3]

Melting Point

Table 2: Melting Points of Isomeric Methyloxazole Carboxylic Acids

| Compound | Melting Point (°C) |

| 2-Methyloxazole-4-carboxylic acid | 182-187 |

| 4-Methyloxazole-5-carboxylic acid | 239-243[4] |

| 5-Methylisoxazole-4-carboxylic acid | 145-149 |

Crystal Structure

The precise crystal structure, including space group and unit cell dimensions, of this compound has not been publicly documented. The determination of the three-dimensional arrangement of molecules in the crystal lattice is crucial for understanding its physical properties and is typically achieved through single-crystal X-ray diffraction.[5][6]

Solubility Profile

The solubility of a compound is a key determinant of its bioavailability. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.

-

Aqueous Solubility : It is anticipated to have low solubility in neutral water but will exhibit increased solubility in alkaline solutions due to the formation of a carboxylate salt.

-

Organic Solvent Solubility : The solubility in organic solvents will vary based on the polarity of the solvent. It is expected to be more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The presence of water can significantly enhance the solubility of carboxylic acids in some organic solvents.[7]

Spectroscopic Data

Spectroscopic analysis provides valuable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum of a carboxylic acid typically shows a characteristic broad singlet for the acidic proton in the downfield region of 10-13 ppm. The methyl group protons would likely appear as a singlet around 2-3 ppm, and the oxazole ring proton would have a chemical shift specific to its electronic environment.[8]

-

¹³C NMR : The carbon NMR spectrum is expected to show a signal for the carboxylic acid carbonyl carbon in the range of 160-185 ppm.[8] The carbons of the oxazole ring and the methyl group will have distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹.[8]

-

A strong C=O stretching band for the carbonyl group, typically between 1710 and 1760 cm⁻¹.[8]

-

C-N and C=N stretching vibrations from the oxazole ring.

Experimental Protocols

To definitively determine the physical characteristics of this compound crystals, the following experimental methodologies are recommended.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.

Protocol for Slow Evaporation Crystallization:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and other thermal transitions of a material.

Protocol:

-

Accurately weigh a small sample (2-5 mg) of the crystalline material into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination

Protocol for Equilibrium Solubility Measurement:

-

Add an excess amount of the crystalline solid to a known volume of the desired solvent (e.g., water, buffer at various pH values, organic solvents) in a sealed vial.

-

Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides definitive information about the three-dimensional atomic arrangement within the crystal.

Protocol:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy Protocol:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

FTIR Spectroscopy Protocol:

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Place the sample in the FTIR spectrometer and record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

References

- 1. This compound | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methyloxazole-5-carboxylic acid 97 2510-32-9 [sigmaaldrich.com]

- 5. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]

- 6. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

The 4-Methyloxazole Scaffold: A Versatile Core in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methyloxazole scaffold, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, has emerged as a privileged structural motif in the fields of medicinal chemistry and materials science. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of a diverse range of functional molecules. This technical guide provides a comprehensive review of the synthesis, reactivity, and biological applications of 4-methyloxazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes.

Synthesis of the 4-Methyloxazole Core

The construction of the 4-methyloxazole ring can be achieved through various synthetic strategies. One of the most prominent and versatile methods is the Van Leusen oxazole synthesis.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a powerful tool for the preparation of 4-substituted and 4,5-disubstituted oxazoles. The reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

A general workflow for this synthesis is as follows:

Caption: General experimental workflow for the Van Leusen oxazole synthesis.

The mechanism of the Van Leusen reaction for the synthesis of a 4,5-disubstituted oxazole is a multi-step process:

Caption: Mechanism of the Van Leusen synthesis for 4,5-disubstituted oxazoles.

Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

This protocol is adapted from a procedure utilizing [bmim]Br as the ionic liquid, which serves as a recyclable and environmentally benign solvent.[1]

-

Reaction Setup: In a round-bottom flask, combine tosylmethyl isocyanide (TosMIC) (1.0 mmol) and potassium carbonate (K₂CO₃) (3.0 mmol) in [bmim]Br (2.5 mL).

-

Alkylation: Add the aliphatic halide (1.5 mmol) to the mixture. Stir the suspension vigorously at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the TosMIC is consumed.

-

Condensation: To the reaction mixture, add the aldehyde (1.2 mmol). Continue stirring at room temperature for approximately 10 hours.

-

Work-up: Upon completion, pour the reaction mixture into water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.[1]

Quantitative Data for the Van Leusen Synthesis of 4-Substituted Oxazoles

The following table summarizes the yields of various 4-substituted oxazoles prepared via a modified Van Leusen reaction.[2]

| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |

| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |

| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |

| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |

| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |

| 5 | Methyl | 4-Methoxybenzaldehyde | 4-Methyl-5-(4-methoxyphenyl)oxazole | 75 |

Reactivity of the 4-Methyloxazole Ring

The oxazole ring is an electron-rich heterocycle, but its reactivity is influenced by the substitution pattern. The 4-methyloxazole scaffold can undergo various transformations, including electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The oxazole ring itself is generally considered to be an electron-withdrawing group, which deactivates attached phenyl rings towards electrophilic attack.[3] When substitution does occur on an attached phenyl ring, the oxazole moiety typically acts as a meta-director.[3] Direct electrophilic substitution on the oxazole ring is generally disfavored under standard electrophilic aromatic substitution conditions.[3]

Nucleophilic Aromatic Substitution: For a nucleophile to attack an aromatic ring, the ring must be electron-poor.[4] This is often achieved by the presence of strong electron-withdrawing groups on the ring.[4] The reaction proceeds through a negatively charged intermediate.[4]

Pharmacological Applications of 4-Methyloxazole Scaffolds

Derivatives of 4-methyloxazole have shown significant promise in drug discovery, particularly in the development of novel anticancer agents.

4-Methyloxazole Derivatives as Antitubulin Agents

A notable application of the 4-methyloxazole scaffold is in the design of potent inhibitors of tubulin polymerization. These compounds act as antimitotic agents, disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and ultimately apoptosis in cancer cells.

The mechanism of action of these 4-methyloxazole-based tubulin inhibitors involves their binding to the colchicine site on β-tubulin.

Caption: Mechanism of action for 4-methyloxazole-based antitubulin agents.

Experimental Protocol: Tubulin Polymerization Assay

The inhibitory effect of 4-methyloxazole derivatives on tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.

-

Reagent Preparation: Reconstitute lyophilized tubulin in general tubulin buffer. Prepare various concentrations of the 4-methyloxazole test compounds and a positive control (e.g., colchicine).

-

Assay Setup: In a 96-well plate, add tubulin solution to wells containing either the test compound, positive control, or buffer alone (negative control).

-

Initiation of Polymerization: To initiate polymerization, add a polymerization buffer containing GTP to all wells.

-

Data Acquisition: Immediately begin monitoring the change in absorbance (typically at 340 nm) at 37°C for a set period (e.g., 60 minutes) using a microplate reader.

-

Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Quantitative Data for Anticancer Activity of 4-Methyloxazole Derivatives

The following table presents the in vitro cytotoxic activity (IC₅₀ values) of selected 4-methyloxazole derivatives against various human cancer cell lines.

| Compound | R¹ | R² | Cell Line | IC₅₀ (μM) |

| 4d | 4-Methyl | 4-(hexyloxy)phenyl | MCF-7 | 0.045 |

| 4e | 4-Methyl | 4-(heptyloxy)phenyl | MCF-7 | 0.038 |

| 4f | 4-Methyl | 4-(octyloxy)phenyl | MCF-7 | 0.042 |

| 4d | 4-Methyl | 4-(hexyloxy)phenyl | A549 | 0.051 |

| 4e | 4-Methyl | 4-(heptyloxy)phenyl | A549 | 0.046 |

| 4f | 4-Methyl | 4-(octyloxy)phenyl | A549 | 0.049 |